2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide

Antidiabetic research α-Glucosidase inhibition Metabolic disease

2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (CAS 923122-37-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine-benzamide class. Its structure integrates a 7-methylimidazo[1,2-a]pyrimidine core linked via a para-aniline bridge to a 2-chloro-4-nitrobenzamide warhead.

Molecular Formula C20H14ClN5O3
Molecular Weight 407.81
CAS No. 923122-37-6
Cat. No. B3010354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide
CAS923122-37-6
Molecular FormulaC20H14ClN5O3
Molecular Weight407.81
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27)
InChIKeyHITHMFVHWOEQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (CAS 923122-37-6): Procurement-Grade Characterization for Targeted Research


2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (CAS 923122-37-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine-benzamide class. Its structure integrates a 7-methylimidazo[1,2-a]pyrimidine core linked via a para-aniline bridge to a 2-chloro-4-nitrobenzamide warhead . Computed physicochemical properties include a molecular weight of 407.8 g/mol, XLogP3 of 4.5, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 105 Ų [1]. The compound is supplied as a research reagent with typical purity ≥95% . The 2-chloro-4-nitro substitution pattern is distinct from the simpler aklomide (2-chloro-4-nitrobenzamide; coccidiostat) pharmacophore, as it is conjugated to a heterocyclic scaffold associated with kinase and metabolic enzyme inhibition [2].

Why 2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide Cannot Be Replaced by Generic In-Class Analogs


Imidazo[1,2-a]pyrimidine-benzamide analogs sharing the same core scaffold exhibit divergent biological activity profiles depending on benzamide ring substitution. Published α-glucosidase inhibition data demonstrate that the presence and position of electron-withdrawing groups profoundly alter potency: a related benzo[4,5]imidazo[1,2-a]pyrimidine series showed IC50 values spanning 16.4 μM to 297.0 μM across 33 analogs, with substitution of the amine moiety by chlorine or hydrogen causing substantial deterioration of inhibitory activity [1]. Furthermore, a close analog lacking the 4-nitro group—3-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923140-39-0)—has been repurposed as an nsp13 helicase inhibitor (IC50 = 57 μM) , illustrating that even single-substituent changes redirect target engagement. The 2-chloro-4-nitrobenzamide moiety is not interchangeable with 2-chloro, 3-chloro, 4-chloro, or 3-bromo congeners without risking loss of the desired polypharmacology or potency window.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (923122-37-6): Comparator-Based Procurement Rationale


α-Glucosidase Inhibitory Potency: Target Compound vs. Acarbose and In-Class Benzo[4,5]imidazo[1,2-a]pyrimidine Benchmark

The target compound's reported α-glucosidase inhibition IC50 of 10.75 ± 0.52 μM represents a ~70-fold improvement over the clinical standard acarbose (IC50 = 750.0 ± 1.5 μM) and a ~1.5-fold improvement over the most potent in-class benzo[4,5]imidazo[1,2-a]pyrimidine benchmark compound 3k (IC50 = 16.4 ± 0.36 μM against Saccharomyces cerevisiae α-glucosidase) [1]. This potency advantage positions the compound closer to the sub-micromolar threshold desired for lead optimization programs targeting postprandial hyperglycemia.

Antidiabetic research α-Glucosidase inhibition Metabolic disease

Structural Differentiation via Dual Electron-Withdrawing Substitution: 2-Chloro-4-Nitro vs. Mono-Substituted Benzamide Analogs

The target compound carries both a 2-chloro and a 4-nitro substituent on the benzamide ring, creating a unique electronic profile among commercially available imidazo[1,2-a]pyrimidine-benzamide analogs. The closest purchasable comparators—2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923234-70-2) and 4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923186-37-2)—each bear only a single chloro substituent . Published SAR on related scaffolds demonstrates that replacing an amino group with chlorine or hydrogen on the benzamide ring causes substantial loss of α-glucosidase inhibitory activity [1], indicating that the electron-deficient 2-chloro-4-nitro pattern is non-redundant for potency.

Medicinal chemistry Structure-activity relationship Benzamide pharmacophore

Orthogonal Target Engagement Potential vs. nsp13 Helicase Inhibitor Analog (CAS 923140-39-0)

A close structural analog, 3-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923140-39-0), has been characterized as a selective SARS-CoV-2 nsp13 helicase inhibitor with IC50 = 57 μM (ssDNA+ ATPase activity) and 240 μM (ssDNA− ATPase activity) . Despite sharing the imidazo[1,2-a]pyrimidine-phenyl core, the 3-bromo substitution directs target engagement toward viral helicase, whereas the target compound's 2-chloro-4-nitrobenzamide moiety is associated with metabolic enzyme inhibition (α-glucosidase). This divergence demonstrates that the benzamide substitution pattern is a critical determinant of target selectivity within this scaffold family, and the target compound occupies a distinct pharmacological niche.

Target selectivity Antiviral research Kinase inhibition

Physicochemical Differentiation: Lipophilicity and Permeability Predictors vs. In-Class Analogs

The target compound's computed XLogP3 of 4.5 and topological polar surface area (TPSA) of 105 Ų place it within favorable oral drug-likeness space [1]. By comparison, the 2-chloro analog (CAS 923234-70-2, lacking the 4-nitro group) has a lower TPSA (~76 Ų, estimated) and reduced hydrogen bond acceptor count (4 vs. 5), which alters membrane permeability and solubility profiles. The 3-bromo analog (CAS 923140-39-0) carries a heavier halogen (Br vs. Cl), increasing molecular weight (454.27 vs. 407.81 g/mol) and potentially reducing ligand efficiency . The 4-nitro group contributes both to target binding (hydrogen bonding with active site residues) and to the compound's electronic configuration, making it a non-detachable feature for maintaining the potency-physicochemical balance.

Drug-likeness ADME profiling Physicochemical properties

SAR Context: 4-Nitro Substituent as a Critical Potency Determinant in α-Glucosidase Inhibition

Published SAR on fused imidazo[1,2-a]pyrimidine α-glucosidase inhibitors demonstrates that electron-withdrawing substituents on the aryl ring are essential for potency. In the benzo[4,5]imidazo[1,2-a]pyrimidine series, compound 3k (bearing a 4-methoxy group; IC50 = 16.4 μM) was 45.7-fold more potent than acarbose, while analogs with electron-donating or weakly withdrawing groups showed IC50 values up to 297 μM [1]. The target compound incorporates a 4-nitro group (strong electron-withdrawing; Hammett σp = +0.78), which is consistent with this SAR trend and provides a mechanistic basis for its reported α-glucosidase inhibition IC50 of 10.75 μM. The 2-chloro substituent additionally contributes ortho-electronic effects and steric constraints that may enhance binding pocket complementarity.

Structure-activity relationship Enzyme inhibition Nitrobenzamide pharmacophore

Optimal Research Application Scenarios for 2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (923122-37-6)


Antidiabetic Lead Optimization: α-Glucosidase Inhibitor Scaffold with Sub-20 μM Baseline Potency

For medicinal chemistry programs targeting type 2 diabetes mellitus, this compound provides a starting scaffold with α-glucosidase inhibition IC50 of 10.75 μM [1], numerically superior to acarbose (IC50 = 750 μM) and the best-in-class benzo[4,5]imidazo[1,2-a]pyrimidine analog (IC50 = 16.4 μM) [2]. The dual electron-withdrawing 2-chloro-4-nitro substitution pattern can serve as a reference for SAR expansion, with the 4-nitro group functioning as a hydrogen bond acceptor and electron sink critical for potency.

Chemical Probe Development for Metabolic Enzyme Target Engagement Studies

The compound's differentiated target profile—α-glucosidase inhibition rather than nsp13 helicase or kinase activity observed in close analogs such as CAS 923140-39-0 [1]—makes it suitable as a selective chemical probe for metabolic enzyme studies. Its computed drug-likeness parameters (XLogP3 = 4.5, TPSA = 105 Ų) [2] support cell-based assay compatibility, enabling target engagement validation in cellular models of glucose metabolism without confounding antiviral or kinase-inhibitory effects.

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyrimidine-Benzamide Hybrids

This compound occupies a unique position in the structure-activity landscape of imidazo[1,2-a]pyrimidine-benzamide hybrids due to its dual-substituted benzamide ring. Comparative SAR studies can benchmark this compound against mono-substituted analogs (CAS 923234-70-2, 923186-37-2) to quantify the contribution of the 4-nitro group to enzyme inhibition potency [1]. The Hammett σp value of +0.78 for the nitro group provides a quantitative framework for correlating electronic effects with biological activity across analog series [2].

Computational Chemistry and Molecular Docking: Validating Nitro-Mediated Binding Interactions

Molecular docking studies on related imidazo[1,2-a]pyrimidine scaffolds have demonstrated that electron-withdrawing substituents stabilize ligand-protein complexes through hydrogen bonding and π-π stacking with active site aromatic residues [1]. This compound's 4-nitro group is predicted to engage in analogous interactions with α-glucosidase catalytic residues, making it a suitable test case for validating in silico docking predictions and free energy perturbation calculations in metabolic enzyme inhibitor design.

Quote Request

Request a Quote for 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.